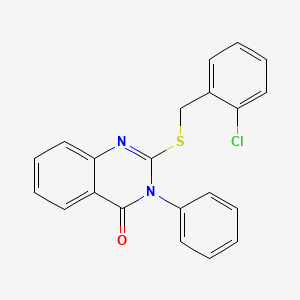
5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronic ester with appropriate diols under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. These methods may include continuous flow synthesis and the use of green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Reactions with nucleophiles or electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane can be used as a building block for the synthesis of more complex molecules. Its boron atom can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling.
Biology and Medicine
In medicinal chemistry, boron-containing compounds are explored for their potential as enzyme inhibitors, anticancer agents, and diagnostic tools. The unique properties of boron allow for the design of molecules with specific biological activities.
Industry
In materials science, such compounds can be used in the development of new materials with unique electronic, optical, or mechanical properties. They may also find applications in catalysis and as intermediates in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. In chemical reactions, its boron atom can form transient intermediates that facilitate the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other boron-containing heterocycles such as boronic acids, boronic esters, and boronates. These compounds share some chemical properties but differ in their reactivity and applications.
Uniqueness
5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its dibenzyl and isopropyl groups may influence its solubility, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
70740-63-5 |
|---|---|
Formule moléculaire |
C20H25BO2 |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
5,5-dibenzyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C20H25BO2/c1-17(2)21-22-15-20(16-23-21,13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3 |
Clé InChI |
MCMQNOXXEBOFBT-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)
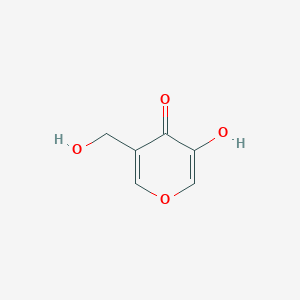
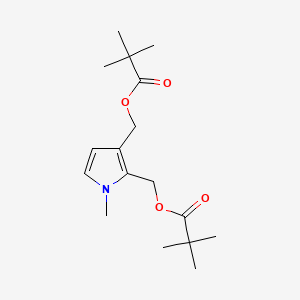
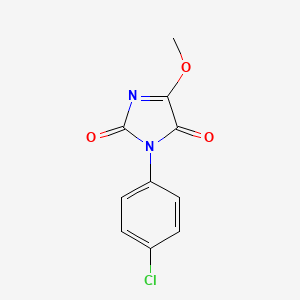
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)
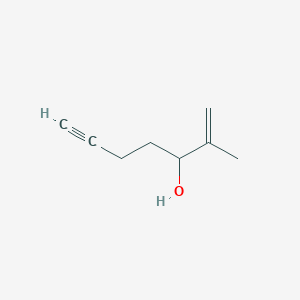
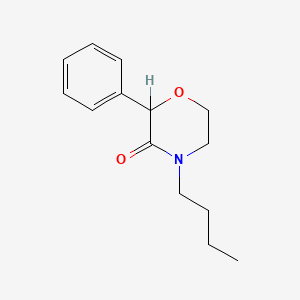
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)


